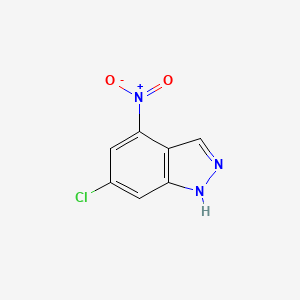

6-Chloro-4-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKXLVRDXHYCOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646191 | |

| Record name | 6-Chloro-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-50-6 | |

| Record name | 6-Chloro-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 6-Chloro-4-nitro-1H-indazole. This document is intended for an audience with a technical background in chemistry and pharmacology, offering detailed experimental protocols, data analysis, and visualization of relevant biological pathways.

Introduction

This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous biologically active compounds. The presence of both a chloro and a nitro group on the indazole ring suggests potential for a range of chemical modifications and diverse pharmacological activities. This guide outlines a probable synthetic route and provides key characterization data for this compound.

Synthesis of this compound

A potential starting material for this synthesis is 4-chloro-2-methyl-5-nitroaniline. The synthesis would proceed in two key steps:

-

Diazotization: The primary amine group of 4-chloro-2-methyl-5-nitroaniline is converted into a diazonium salt using a nitrosating agent, typically sodium nitrite, in the presence of a strong acid.

-

Cyclization: The resulting diazonium salt undergoes an intramolecular cyclization to form the indazole ring system.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-chloro-2-methyl-5-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Glacial acetic acid

-

Water (H₂O)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-chloro-2-methyl-5-nitroaniline (1.0 eq) in a mixture of glacial acetic acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated hydrochloric acid (3.0 eq) to the stirred suspension, maintaining the temperature below 5 °C.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for an additional 1 hour after the complete addition of sodium nitrite. The formation of the diazonium salt can be monitored using starch-iodide paper.

-

-

Cyclization and Work-up:

-

After the diazotization is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours to facilitate the intramolecular cyclization.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

-

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Characterization Data

Comprehensive experimental characterization of this compound is crucial for confirming its identity and purity. The following table summarizes the key computed physicochemical properties and expected spectroscopic data.

| Property | Value (Computed) | Source |

| Molecular Formula | C₇H₄ClN₃O₂ | PubChem[1] |

| Molecular Weight | 197.58 g/mol | PubChem[1] |

| Appearance | Expected to be a solid | - |

| Melting Point | Not available | - |

| Boiling Point | 194.4 ± 22.3 °C | ECHEMI[2] |

| Density | 1.7 ± 0.1 g/cm³ | ECHEMI[2] |

| ¹H NMR | Expected signals in the aromatic region (δ 7-9 ppm) and a broad singlet for the N-H proton. | - |

| ¹³C NMR | Expected signals for aromatic carbons. | - |

| IR Spectroscopy (cm⁻¹) | Expected peaks for N-H, C=C (aromatic), C-N, C-Cl, and NO₂ stretching vibrations. | - |

| Mass Spectrometry (m/z) | Expected molecular ion peak [M]⁺ at ~197.00. | - |

Note: The provided data is largely computed and should be confirmed by experimental analysis.

Detailed Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. A proton-decoupled spectrum is standard.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or analyze as a thin film on a salt plate.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent and introduce it into the mass spectrometer.

-

Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been extensively reported, related nitro- and chloro-substituted indazoles have shown promising activity against various pathogens, particularly the protozoan parasite Leishmania.[3] The mechanism of action of many nitro-aromatic compounds against these parasites involves the enzymatic reduction of the nitro group by a parasite-specific nitroreductase (NTR). This reduction leads to the formation of cytotoxic radical species that induce cellular damage and parasite death.

A key target in Leishmania is the trypanothione reductase (TR) pathway, which is essential for the parasite's defense against oxidative stress.[4][5][6] Inhibition of this pathway can lead to an accumulation of reactive oxygen species (ROS), ultimately causing parasite death. It is plausible that this compound or its metabolites could inhibit this crucial enzyme.

Representative Signaling Pathway: Inhibition of Trypanothione Reductase in Leishmania

Caption: Proposed mechanism of action via inhibition of Trypanothione Reductase.

Conclusion

This compound represents a potentially valuable scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of its synthesis and characterization. The proposed synthetic route is practical and relies on well-established chemical transformations. While experimental characterization data is currently limited, the information provided herein serves as a robust starting point for researchers. The potential for this compound to act as an antileishmanial agent through the inhibition of the trypanothione reductase pathway highlights an exciting avenue for future drug discovery efforts. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C7H4ClN3O2 | CID 24728128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloro-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 6-Chloro-4-nitro-1H-indazole. This heterocyclic compound is of interest to the scientific community due to its structural similarity to other biologically active nitroindazole derivatives, which have shown promise in various therapeutic areas. This document consolidates available data to serve as a foundational resource for research and development.

Core Physicochemical Properties

The physicochemical characteristics of a compound are critical in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of this compound, largely derived from computational models, are summarized below.

Data Summary

A compilation of the known physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 885519-50-6 | [1][2][3] |

| Molecular Formula | C₇H₄ClN₃O₂ | [1][2][3] |

| Molecular Weight | 197.58 g/mol | [1][2] |

| Appearance | Light yellow solid | [4] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Flash Point | 194.4 ± 22.3 °C | [2] |

| Refractive Index | 1.742 | [2] |

| XLogP3 (Lipophilicity) | 2.0 | [1][2] |

| Topological Polar Surface Area | 74.5 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Rotatable Bond Count | 0 | [1] |

| Complexity | 220 | [1][2] |

Experimental Protocols & Characterization

While specific experimental protocols for the determination of all physicochemical properties of this compound are not extensively published, this section outlines standard methodologies used for the synthesis and characterization of related nitroindazole compounds.

Synthesis and Purification

The synthesis of substituted indazoles often involves multi-step reactions. For instance, the synthesis of related 3-chloro-6-nitro-1H-indazole derivatives has been achieved through 1,3-dipolar cycloaddition reactions. A general workflow would include:

-

Reaction Setup: Starting materials, such as a substituted aniline, are dissolved in an appropriate solvent.

-

Cyclization/Formation of Indazole Ring: The reaction is initiated to form the core indazole structure. This can involve diazotization followed by intramolecular cyclization.

-

Chlorination & Nitration: Introduction of the chloro and nitro groups at specific positions on the indazole ring is achieved using standard chlorinating and nitrating agents under controlled temperature and reaction times.

-

Monitoring and Work-up: The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the product is isolated through extraction and solvent evaporation.

-

Purification: The crude product is purified using flash column chromatography on silica gel to yield the final compound with high purity.[5]

Structural Characterization

Following synthesis and purification, the identity and structure of the compound are confirmed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to confirm the chemical structure by analyzing chemical shifts, integration, and coupling constants of the protons and carbons.[5]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the mass-to-charge ratio of the molecule, confirming its molecular weight.[5]

Determination of Physicochemical Properties

-

Melting Point: The melting point is determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

-

Solubility: The equilibrium solubility is typically measured using the shake-flask method. An excess amount of the compound is added to a specific solvent (e.g., water, buffer at various pH values). The suspension is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

LogP (Octanol-Water Partition Coefficient): The shake-flask method is the traditional approach. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the two phases are separated, and the concentration of the compound in each phase is measured to calculate the partition coefficient. Alternatively, reverse-phase HPLC can be used to estimate LogP based on the compound's retention time.

Biological Activity and Research Applications

Nitroindazole derivatives are recognized for their broad spectrum of biological activities.[6] Studies on structurally similar compounds, such as 3-chloro-6-nitro-1H-indazole and other 5-nitroindazoles, have highlighted their potential as:

-

Antileishmanial Agents: Derivatives have shown inhibitory activity against various Leishmania species.[5] Molecular docking studies suggest that these compounds may act by binding to essential enzymes like trypanothione reductase (TryR), which is crucial for the parasite's survival.[5]

-

Trypanocidal Agents: Certain 5-nitroindazole derivatives have demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6][7] The mechanism may involve the generation of intracellular reactive oxygen species (ROS).[6]

-

Anticancer and Antimicrobial Agents: Other related benzimidazole and nitroindazole compounds have been investigated for their potential anticancer and antimicrobial properties.[7][8]

The workflow for investigating the antileishmanial potential of a compound like this compound typically follows a structured path from initial synthesis to in silico analysis.

Caption: Workflow for Antileishmanial Drug Discovery.

This diagram illustrates the logical progression from the synthesis of a target compound to its biological and computational evaluation, culminating in data-driven lead optimization. This systematic approach is fundamental in modern drug development to identify promising therapeutic candidates.

References

- 1. This compound | C7H4ClN3O2 | CID 24728128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound 97% | CAS: 885519-50-6 | AChemBlock [achemblock.com]

- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

6-Chloro-4-nitro-1H-indazole (CAS: 885519-50-6): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dated: December 28, 2025

This technical guide provides a comprehensive overview of the current knowledge on 6-Chloro-4-nitro-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document summarizes its chemical and physical properties. It is important to note that while the indazole scaffold is of significant interest in pharmaceutical research, public domain information regarding the specific biological activity, detailed experimental protocols, and established signaling pathways for this particular isomer is limited. This guide, therefore, also contextualizes the compound within the broader family of nitroindazoles, for which more extensive research is available.

Core Compound Data

This compound is a substituted indazole with the chemical formula C₇H₄ClN₃O₂. Its core structure consists of a fused benzene and pyrazole ring system, with a chloro substituent at the 6-position and a nitro group at the 4-position.

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of this compound. It is important to distinguish between experimentally determined and computationally predicted values.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClN₃O₂ | PubChem[1] |

| Molecular Weight | 197.58 g/mol | PubChem[1][2] |

| CAS Number | 885519-50-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)--INVALID-LINK--[O-])Cl | PubChem[1] |

| InChI Key | ALKXLVRDXHYCOA-UHFFFAOYSA-N | PubChem[1] |

| Density | 1.7±0.1 g/cm³ (Computed) | ECHEMI[2] |

| Flash Point | 194.4±22.3 °C (Computed) | ECHEMI[2] |

| XLogP3 | 2 (Computed) | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 (Computed) | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 3 (Computed) | PubChem[1][2] |

| Purity | Typically offered at 95-99% by commercial suppliers. | Multiple Suppliers |

Note: Most physical properties, such as density and flash point, are computationally predicted and have not been experimentally verified in the available literature.

Spectroscopic Data

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, general synthetic strategies for related nitro- and chloro-substituted indazoles are well-documented. These often involve the cyclization of appropriately substituted anilines or the direct functionalization of the indazole core. For example, the synthesis of 3-bromo-6-chloro-4-nitro-1H-indazole involves the bromination and chlorination of indazole, followed by nitration. It is plausible that a similar multi-step synthesis, starting from a substituted aniline, could yield this compound.

Biological Activity and Therapeutic Potential

As of the date of this document, there is no specific biological activity data for this compound (CAS 885519-50-6) available in public databases such as PubChem BioAssay.

However, the broader class of nitroindazole derivatives has attracted significant interest in drug discovery for a range of therapeutic areas. Notably, various isomers and related structures have demonstrated promising biological activities:

-

Antiparasitic Activity: Derivatives of 3-chloro-6-nitro-1H-indazole have been investigated for their antileishmanial activity. These compounds have shown inhibitory effects against different Leishmania species, suggesting the potential of the chloro-nitro-indazole scaffold in targeting parasitic infections.

-

Anticancer Activity: Certain 6-nitroindazole derivatives have exhibited antiproliferative activity against cancer cell lines. For example, some have been shown to be active against lung carcinoma cell lines, indicating that the 6-nitro substitution may contribute to cytotoxic effects.

-

Enzyme Inhibition: Indazole derivatives are known to act as inhibitors of various enzymes, including kinases, which are critical targets in oncology.

The biological activity of these related compounds suggests that this compound warrants further investigation to determine its potential therapeutic value.

Workflow for Novel Compound Evaluation

Given the lack of specific biological data, the following workflow illustrates a typical process for the characterization and evaluation of a novel chemical entity like this compound in a drug discovery context.

Conclusion and Future Directions

This compound is a chemical entity with a structural motif common to a class of biologically active molecules. While its fundamental physicochemical properties are documented, a significant gap exists in the public domain regarding its experimental characterization, specific synthesis protocols, and, most importantly, its biological activity profile.

For researchers in drug discovery, this compound represents an unexplored chemical space. Future work should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthetic route, accompanied by full experimental characterization including NMR, IR, Mass Spectrometry, and melting point determination.

-

Biological Screening: Systematic screening of the compound against a diverse panel of biological targets, such as kinases, parasitic enzymes, and cancer cell lines, to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to build a comprehensive understanding of the structure-activity relationships for this particular substitution pattern on the indazole core.

The information presented in this guide serves as a foundational resource for initiating further research into the properties and potential applications of this compound.

References

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Chloro-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Chloro-4-nitro-1H-indazole. Due to the limited availability of experimentally published spectra for this specific molecule, this guide presents a detailed analysis based on predictive models and data from structurally analogous compounds. This approach offers valuable insights for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Predicted NMR Environments

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₄ClN₃O₂. The molecule consists of a bicyclic system where a pyrazole ring is fused to a benzene ring, which is further substituted with a chloro and a nitro group. The presence of these electron-withdrawing groups and the fused ring system creates a distinct electronic environment for each proton and carbon atom, leading to a unique NMR fingerprint.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and one N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and chloro groups, as well as the ring currents of the bicyclic system. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 13.0 - 14.0 | br s | - |

| H3 | 8.0 - 8.2 | s | - |

| H5 | 7.8 - 8.0 | d | ~2.0 (⁴J) |

| H7 | 7.6 - 7.8 | d | ~2.0 (⁴J) |

Disclaimer: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum:

-

N-H Proton (H1): The proton on the nitrogen of the pyrazole ring is expected to be significantly deshielded and appear as a broad singlet in the downfield region of the spectrum.

-

Aromatic Protons (H3, H5, H7): The protons on the benzene ring are deshielded due to the electron-withdrawing nature of the nitro and chloro substituents. The H3 proton is predicted to be a singlet as it has no adjacent protons. The H5 and H7 protons are expected to appear as doublets due to a small four-bond (meta) coupling.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound will display signals for the seven carbon atoms of the indazole core. The chemical shifts are influenced by the attached substituents and their position on the ring system. The predicted data is summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 135 - 140 |

| C3a | 120 - 125 |

| C4 | 145 - 150 |

| C5 | 115 - 120 |

| C6 | 130 - 135 |

| C7 | 110 - 115 |

| C7a | 140 - 145 |

Disclaimer: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Interpretation of the ¹³C NMR Spectrum:

-

Quaternary Carbons: The carbons bearing the nitro group (C4) and the chloro group (C6), as well as the bridgehead carbons (C3a and C7a), are expected to show weaker signals in the spectrum.

-

CH Carbons: The carbons bonded to protons (C3, C5, and C7) will exhibit stronger signals. The chemical shifts are influenced by the proximity of the electron-withdrawing groups.

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Due to the potential for low solubility in less polar solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Deuterated chloroform (CDCl₃) or acetone-d₆ may also be considered.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Dissolution: Ensure complete dissolution of the sample. Gentle warming or sonication may be employed if necessary.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 16 ppm (-2 to 14 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 240 ppm (-20 to 220 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

-

Peak Picking and Integration: Identify and list all peaks and, for the ¹H spectrum, integrate the signals to determine the relative proton ratios.

Signaling Pathways and Logical Relationships

The interpretation of NMR spectra relies on understanding the relationships between the molecular structure and the resulting spectral parameters. The following diagram illustrates the key influences on the chemical shifts of the protons in this compound.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. While the presented data is predictive, it serves as a robust starting point for researchers in the field. Experimental verification of these predictions will be a valuable contribution to the scientific literature.

Crystal Structure Analysis of Chloro-Nitro-1H-Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the crystal structure analysis of 6-Chloro-4-nitro-1H-indazole derivatives, a thorough review of published scientific literature reveals a lack of specific crystallographic data for this particular substitution pattern. Therefore, this document provides a comprehensive overview based on closely related and well-characterized isomers, primarily the 3-chloro-6-nitro-1H-indazole and 3-chloro-5-nitro-1H-indazole series. The methodologies and data presented herein serve as a robust framework for the analysis of the title compounds.

Introduction: The Significance of Indazole Scaffolds

Indazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous molecules with significant biological and pharmaceutical activities.[1] These activities include anti-inflammatory, anti-tumor, anti-HIV, and serotonin 5-HT3 receptor antagonist effects.[1] The precise three-dimensional arrangement of atoms and functional groups within the crystal lattice is paramount as it dictates the molecule's physical properties and its interaction with biological targets. Single-crystal X-ray diffraction is the definitive method for elucidating this arrangement.

This technical guide offers a summary of quantitative crystallographic data from published chloro-nitro-1H-indazole derivatives, detailed experimental protocols for their synthesis and structural analysis, and a visualization of a potential biological pathway.

Crystallographic Data Presentation

The following tables summarize the single-crystal X-ray diffraction data for several chloro-nitro-1H-indazole derivatives, providing a comparative basis for structural analysis.

Table 1: Crystallographic Data for 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole [1]

| Parameter | Value |

| Chemical Formula | C₁₀H₈ClN₃O₂ |

| Formula Weight | 237.64 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 150 K |

| a (Å) | 7.5726 (2) |

| b (Å) | 9.8742 (3) |

| c (Å) | 28.1152 (8) |

| β (°) | 90.00 |

| Volume (ų) | 2096.03 (10) |

| Z | 8 |

| Radiation Type | Cu Kα |

| Absorption Correction | Multi-scan |

| Final R indices [I > 2σ(I)] | R₁ = 0.040, wR₂ = 0.102 |

Note: The asymmetric unit of this compound contains two independent molecules which differ primarily in the orientation of the allyl substituents.[1]

Table 2: Comparative Crystallographic Data for Other Chloro-Nitro-Indazole Derivatives

| Parameter | 3-Chloro-1-ethyl-6-nitro-1H-indazole[2] | 3-Chloro-1-methyl-5-nitro-1H-indazole[3][4] |

| Chemical Formula | C₉H₈ClN₃O₂ | C₈H₆ClN₃O₂ |

| Formula Weight | 225.63 g/mol | 211.61 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Temperature | 293 K | 296 K |

| a (Å) | 7.4984 (3) | 3.8273 (2) |

| b (Å) | 16.2805 (7) | 14.678 (6) |

| c (Å) | 8.3363 (3) | 15.549 (6) |

| β (°) | 97.403 (4) | 96.130 (9) |

| Volume (ų) | 1009.19 (7) | 868.5 (6) |

| Z | 4 | 4 |

| Radiation Type | Cu Kα | Mo Kα |

Experimental Protocols

This section details the methodologies for the synthesis of a representative chloro-nitro-indazole derivative and the general procedure for single-crystal X-ray diffraction analysis.

Synthesis of 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole[1]

-

Reactant Preparation: In a 40 ml solution of Tetrahydrofuran (THF), dissolve 3-Chloro-6-nitroindazole (5 mmol) and allyl bromide (10 mmol).

-

Addition of Reagents: Add potassium carbonate (10 mmol) and a catalytic quantity of tetra-n-butylammonium bromide (0.5 mmol) to the mixture.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Work-up: Filter the resulting solution to remove solid residues.

-

Solvent Removal: Remove the solvent (THF) from the filtrate under vacuum.

-

Purification: Separate the final product via chromatography on a silica gel column.

-

Crystallization: The purified compound is obtained as yellow crystals with a melting point of 351 K and a yield of 50%.

General Protocol for Single-Crystal X-ray Diffraction Analysis

This protocol is based on standard practices for small molecule crystallography.[5]

-

Crystal Selection and Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic radiation source (e.g., Mo Kα or Cu Kα).

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities. These intensities are then corrected for experimental factors such as Lorentz-polarization and absorption effects.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the diffraction data.

-

Structure Refinement: The initial structural model is refined using a full-matrix least-squares method on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and other geometric parameters.

Visualization of Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental and logical relationships.

Caption: General workflow for synthesis, crystallization, and X-ray structure determination.

Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising biological potency against several species of Leishmania.[6] Molecular docking studies suggest that these compounds may act as inhibitors of trypanothione reductase (TryR), an essential enzyme for the parasite's survival.[6]

Caption: Proposed mechanism of antileishmanial activity via Trypanothione Reductase inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of the 6-Chloro-4-nitro-1H-indazole Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening landscape for the 6-chloro-4-nitro-1H-indazole scaffold. While direct experimental data for this compound is limited in the public domain, this document synthesizes the significant body of research on structurally related nitroindazole derivatives to forecast its potential biological activities. This guide covers potential anticancer, antimicrobial, and antiparasitic properties, presenting available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the indazole framework.

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1] The introduction of a nitro group and a chloro substituent to the indazole ring can significantly modulate its physicochemical properties and biological activity. Specifically, the this compound structure (Figure 1) presents an intriguing candidate for initial biological screening due to the known bioactivities of its constituent pharmacophores. This document collates and analyzes the existing data on closely related analogs to build a predictive profile of its therapeutic potential.

Figure 1: Chemical Structure of this compound

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight | CAS Number |

| This compound | This compound | C₇H₄ClN₃O₂ | 197.58 g/mol | 885519-50-6 |

| Data sourced from PubChem CID 24728128.[2] |

Predicted Biological Activities and Supporting Data

Based on the biological evaluation of structurally similar compounds, this compound is predicted to exhibit a range of activities. The following sections summarize the key findings for these analogs, presented as a proxy for the potential of the target compound.

Anticancer Activity

Nitroindazole derivatives have demonstrated notable antiproliferative effects against various cancer cell lines.[3] The 6-nitro substitution, in particular, is considered a significant contributor to the cytotoxic effects of these compounds.[3]

Table 1: Anticancer Activity of 6-Nitroindazole Derivatives

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 μM | [3][4] |

This data suggests that the 6-nitroindazole scaffold is a promising starting point for the development of new anticancer agents.[3]

Antimicrobial Activity

The antimicrobial potential of nitroindazoles has been explored, with derivatives showing activity against bacteria and fungi.[3] For instance, 2-azetidinone derivatives of 6-nitro-1H-indazole have shown promising in vitro antibacterial, antifungal, and antitubercular activities.[3]

Antiparasitic Activity

Nitro-heterocyclic compounds have a history of use in treating parasitic infections.[3] Research has highlighted the potential of nitroindazoles against a range of parasites, including Leishmania, Trypanosoma, and Trichomonas.[3] Derivatives of 3-chloro-6-nitro-1H-indazole have been specifically investigated for their antileishmanial activity.[5] The presence of a chloro group at the 3-position of 6-nitroindazole was found to be important for its antileishmanial effects.[3][5]

Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives

| Compound ID | Target Species | IC₅₀ (µM) | Reference |

| 4 | L. infantum | 5.53 | [6] |

| 5 | L. infantum | 4 | [6] |

| 11 | L. infantum | 6 | [6] |

| 11 | L. tropica | 76 | [6] |

| 12 | L. infantum | 36.33 | [6] |

| 13 | L. major | 38 | [6] |

| 13 | L. tropica | 186 | [6] |

These findings underscore the importance of substitutions at both the 3 and 6 positions of the indazole ring for potent antiparasitic effects.[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the evaluation of cytotoxic and antimicrobial activities, which would be central to the initial biological screening of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[3][7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound) in a suitable solvent (e.g., DMSO) and then in cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is calculated.

Antimicrobial Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.[9]

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar and broth for bacterial cultures.[9]

-

Inoculum Preparation: Inoculate a loopful of the test bacterium (e.g., E. coli, S. aureus) into the broth and incubate at 37°C for 24 hours. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[9]

-

Plate Inoculation: Spread the standardized bacterial inoculum evenly over the surface of the Mueller-Hinton agar plates.[1]

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.[10]

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at various concentrations into the wells. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).[10]

-

Incubation: Incubate the plates at 37°C for 16-24 hours.[11]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are yet to be determined, the activities of related compounds suggest potential mechanisms of action.

Inhibition of PI3K/Akt/mTOR Pathway in Cancer

Certain indazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[12] This pathway is frequently dysregulated in many types of cancer.[12]

Caption: Predicted inhibition of the PI3K/Akt/mTOR pathway by this compound.

Inhibition of Trypanothione Reductase in Leishmania

The antileishmanial activity of nitro-heterocyclic compounds is often attributed to the inhibition of trypanothione reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress and absent in mammals.[13][14]

Caption: Predicted inhibition of Trypanothione Reductase (TryR) in Leishmania.

Experimental and Drug Discovery Workflow

The initial screening and development of a novel compound like this compound follows a structured workflow.

Caption: A generalized workflow for the discovery and development of a new chemical entity.

Conclusion

While direct biological screening data for this compound remains to be published, the available evidence from structurally related nitro- and chloro-substituted indazoles provides a strong rationale for its investigation as a potential therapeutic agent. The summarized data on anticancer, antimicrobial, and antiparasitic activities of its analogs suggests that this compound is a promising candidate for further research. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate the initial biological evaluation of this compound and guide future drug discovery efforts based on the versatile indazole scaffold. Systematic screening of this compound is warranted to fully elucidate its biological activity and therapeutic potential.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H4ClN3O2 | CID 24728128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. atcc.org [atcc.org]

- 9. chemistnotes.com [chemistnotes.com]

- 10. botanyjournals.com [botanyjournals.com]

- 11. hereditybio.in [hereditybio.in]

- 12. benchchem.com [benchchem.com]

- 13. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6-Chloro-4-nitro-1H-indazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-nitro-1H-indazole is a substituted indazole derivative with potential applications in organic synthesis and medicinal chemistry. The indazole core is a recognized pharmacophore, and the presence of chloro and nitro substituents offers versatile handles for further functionalization. While specific literature on the synthesis and application of the 6-chloro-4-nitro isomer is limited, this document provides detailed application notes and proposed experimental protocols based on established methodologies for related compounds.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below, based on information from chemical suppliers.[1][2][3][4][5]

| Property | Value | Reference |

| CAS Number | 885519-50-6 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄ClN₃O₂ | [1][2][3][4][5] |

| Molecular Weight | 197.58 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Purity | Typically ≥97% | [3] |

Proposed Synthesis Protocol: Nitration of 6-Chloro-1H-indazole

A plausible route for the synthesis of this compound is the direct nitration of 6-chloro-1H-indazole. This electrophilic aromatic substitution would likely yield a mixture of isomers, with the 4-nitro and 7-nitro isomers being the most probable products due to the directing effects of the pyrazole ring. The following protocol is adapted from general nitration procedures for indazole derivatives.[6]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials and Reagents:

-

6-Chloro-1H-indazole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Experimental Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice bath.

-

Addition of Starting Material: Slowly add 6-chloro-1H-indazole to the cold sulfuric acid while stirring. Maintain the temperature below 5 °C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath. Add this mixture dropwise to the solution of 6-chloro-1H-indazole, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to separate the desired 4-nitro isomer from other regioisomers.

Applications in Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. The chloro and nitro groups, along with the N-H of the pyrazole ring, are all sites for further chemical modification.

Caption: Synthetic utility of this compound.

1. N-Functionalization: The nitrogen of the pyrazole ring can be readily alkylated or arylated under basic conditions to introduce a variety of substituents.

2. Reduction of the Nitro Group: The nitro group at the 4-position can be reduced to an amino group using standard reducing agents like tin(II) chloride or iron in acidic media.[7][8][9] This provides access to 4-amino-6-chloro-1H-indazole, a valuable building block for the synthesis of fused heterocyclic systems or for the introduction of other functionalities via diazotization reactions.

3. Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position can be displaced by various nucleophiles through a nucleophilic aromatic substitution reaction, allowing for the introduction of a wide range of functional groups.

Potential Biological and Medicinal Chemistry Applications

Derivatives of nitroindazoles have shown a broad spectrum of biological activities, suggesting that this compound could be a valuable scaffold for drug discovery.[10][11][12][13]

-

Anticancer Activity: Various nitroindazole derivatives have demonstrated antiproliferative effects against cancer cell lines.[11]

-

Antimicrobial and Antifungal Activity: The indazole nucleus is present in several antimicrobial agents.

-

Antiparasitic Activity: Notably, 3-chloro-6-nitro-1H-indazole derivatives have shown promising activity against Leishmania species.[10][11]

The general workflow for utilizing this scaffold in drug discovery is outlined below.

Caption: Drug discovery workflow using the indazole scaffold.

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although specific documented applications are scarce, its structure suggests utility in the generation of diverse molecular libraries for the discovery of novel therapeutic agents. The protocols and applications detailed herein are based on established chemical principles and provide a framework for the future exploration of this promising molecule. Further research is warranted to fully elucidate its reactivity and biological potential.

References

- 1. This compound | C7H4ClN3O2 | CID 24728128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound 97% | CAS: 885519-50-6 | AChemBlock [achemblock.com]

- 4. This compound [allbiopharm.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

Synthetic Pathways for 6-Chloro-4-nitro-1H-indazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-chloro-4-nitro-1H-indazole derivatives. This class of compounds is of significant interest in medicinal chemistry, particularly for the development of novel therapeutic agents. The protocols outlined below cover the synthesis of the core this compound scaffold and its subsequent functionalization through key chemical transformations, including N-alkylation, C-3 functionalization via Suzuki coupling, and reduction of the nitro group.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a diazotization and cyclization reaction of a substituted aniline precursor. A common starting material for this synthesis is 5-chloro-2-methyl-4-nitroaniline.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 5-chloro-2-methyl-4-nitroaniline via a diazotization-cyclization reaction.

Materials:

-

5-Chloro-2-methyl-4-nitroaniline

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Methanol

Equipment:

-

Round-bottom flask with a mechanical stirrer

-

Ice bath

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a mechanical stirrer, dissolve 5-chloro-2-methyl-4-nitroaniline (1 equivalent) in glacial acetic acid.

-

Diazotization: Cool the solution to 0-5 °C using an ice bath. While maintaining the temperature, slowly add a solution of sodium nitrite (1-1.1 equivalents) in water dropwise to the stirred reaction mixture.

-

Reaction: Continue stirring the mixture at 0-5 °C for 30 minutes after the addition of sodium nitrite is complete to ensure full diazotization.

-

Cyclization: Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate the cyclization to the indazole ring.

-

Precipitation and Filtration: Cool the reaction mixture and pour it into ice water to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol, to yield a crystalline solid.

Derivatization of the this compound Scaffold

The this compound core is a versatile intermediate for the synthesis of a diverse library of derivatives through functionalization at various positions. The following sections detail key derivatization reactions.

N-Alkylation

The nitrogen atoms of the indazole ring can be alkylated to introduce various substituents. The regioselectivity of N-alkylation (N1 vs. N2) is influenced by the reaction conditions, including the choice of base and solvent.[1][2]

Experimental Protocol: N-Alkylation of this compound

This protocol provides a general procedure for the N-alkylation of this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, ethyl bromide)

-

Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer and nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: To a stirred solution of this compound (1 equivalent) in the chosen anhydrous solvent under a nitrogen atmosphere, add the base (1.1-1.5 equivalents) portion-wise at 0 °C.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes to an hour to ensure complete deprotonation.

-

Alkylation: Add the alkyl halide (1.1-1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the N1 and N2 isomers.

Data Presentation: N-Alkylation Reaction Conditions and Regioselectivity

| Entry | Base | Solvent | Temperature (°C) | Alkylating Agent | N1:N2 Ratio | Total Yield (%) |

| 1 | NaH | THF | 0 to rt | Pentyl bromide | >99:1 | - |

| 2 | Cs₂CO₃ | DMF | rt | Pentyl bromide | 55:45 | 85 |

| 3 | K₂CO₃ | Acetonitrile | 60 | Ethyl bromoacetate | N1 favored | 85-96 |

| 4 | NaH | THF | 0 to 50 | Pentyl bromide | >99:1 | 95 |

Data compiled from various sources, yields and ratios are representative and may vary.[1][2]

C-3 Functionalization via Suzuki Coupling

The C-3 position of the indazole ring can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This requires prior halogenation of the C-3 position, typically with iodine or bromine.

Experimental Protocol: Suzuki Coupling of 3-Bromo-6-chloro-4-nitro-1H-indazole

This protocol describes a representative Suzuki coupling reaction of 3-bromo-6-chloro-4-nitro-1H-indazole with phenylboronic acid.

Materials:

-

3-Bromo-6-chloro-4-nitro-1H-indazole

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water, DME)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Microwave vial or Schlenk tube

-

Magnetic stirrer

-

Microwave reactor or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a microwave vial, combine 3-bromo-6-chloro-4-nitro-1H-indazole (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2 equivalents).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Reaction: Seal the vial and heat the reaction mixture. For microwave-assisted synthesis, irradiate at 120-140 °C for 30-60 minutes.[3][4] For conventional heating, stir at 80-100 °C for 2-16 hours.[5] Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki Coupling Reaction Conditions

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | - | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (µW) | 0.5 | 69-78 |

| 2 | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | >95 |

| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15 | High |

Data compiled from various sources for analogous indazole systems.[4][5][6]

Reduction of the Nitro Group

The 4-nitro group can be reduced to a 4-amino group, which serves as a key functional handle for further derivatization, such as amide bond formation.

Experimental Protocol: Reduction of this compound

This protocol outlines the reduction of the nitro group using tin(II) chloride.[7][8]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 6-chloro-1H-indazol-4-amine can be purified by column chromatography or recrystallization.

Data Presentation: Comparison of Nitro Group Reduction Methods

| Method | Reagents | Solvent | Temperature | Time | Typical Yield |

| Tin(II) Chloride | SnCl₂·2H₂O | Ethanol | Reflux | 2-4 h | Good to Excellent |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol/Methanol | Room Temp | 2-6 h | High |

| Iron in Acidic Medium | Fe, NH₄Cl | Ethanol/Water | Reflux | 1-3 h | Good to High |

Data compiled from general procedures for nitro group reduction.[7][8]

Visualizations

Synthetic Workflow

Caption: General synthetic pathways for this compound derivatives.

Biological Signaling Pathway: Inhibition of Trypanothione Reductase

Many indazole derivatives exhibit antiprotozoal activity, and one of their proposed mechanisms of action is the inhibition of trypanothione reductase (TryR), an enzyme crucial for the redox homeostasis of trypanosomatid parasites.[9][10][11]

Caption: Inhibition of the trypanothione reductase pathway by indazole derivatives.

References

- 1. Trypanothione reductase inhibitors: Overview of the action of thioridazine in different stages of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]

- 10. Relevance of Trypanothione Reductase Inhibitors on Trypanosoma cruzi Infection: A Systematic Review, Meta-Analysis, and In Silico Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes: 6-Chloro-4-nitro-1H-indazole as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-nitro-1H-indazole is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of biologically active molecules. Its substituted indazole core is a privileged scaffold found in numerous kinase inhibitors, including those targeting critical pathways in oncology. The presence of the chloro, nitro, and reactive indazole functional groups allows for sequential and site-selective modifications, making it an ideal starting material for developing libraries of compounds for drug discovery.

This document provides detailed application notes and protocols for utilizing this compound in the synthesis of inhibitors targeting Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptor (FGFR), two important targets in cancer therapy.

Target Kinases and Therapeutic Rationale

Polo-like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication during the cell cycle.[1][2] Overexpression of PLK4 is observed in various cancers and leads to centrosome amplification, which can result in chromosomal instability and aneuploidy, hallmarks of tumorigenesis.[3] Therefore, inhibiting PLK4 is a promising therapeutic strategy to selectively target cancer cells with centrosome amplification.[3][4]

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that play crucial roles in cell proliferation, differentiation, migration, and survival.[5][6] Aberrant FGFR signaling, due to mutations, gene amplification, or translocations, is a key driver in a variety of cancers, including urothelial carcinoma, hepatocellular carcinoma, and lung adenocarcinoma.[5][7] Small molecule inhibitors that target the ATP-binding site of FGFRs can block downstream signaling and inhibit tumor growth.[6][8]

Synthetic Strategy Overview

This compound is an excellent starting point for creating diverse kinase inhibitors. A common synthetic strategy involves a few key transformations to build complexity and introduce pharmacophores necessary for potent and selective kinase inhibition.

Caption: General workflow for synthesizing kinase inhibitors.

Data Presentation: Indazole-Based Kinase Inhibitors

The indazole scaffold is a core component of numerous potent kinase inhibitors. The following tables summarize the inhibitory activities of selected indazole derivatives against PLK4 and FGFR.

Table 1: Inhibitory Activity of Indazole-Based PLK4 Inhibitors

| Compound | PLK4 IC₅₀ (nM) | Cellular Activity (Cell Line) IC₅₀ (µM) | Reference |

| Axitinib | 6.5 | - | [4] |

| CFI-400945 | 2.8 | - | [9] |

| CFI-400437 | 0.6 | - | [9] |

| Compound K22 | 0.1 | 1.3 (MCF-7) | [4] |

| CZL-S092 | 0.9 | 1.143 (IMR-32) | [1][10] |

Table 2: Inhibitory Activity of Indazole-Based FGFR Inhibitors

| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Cellular Activity (Cell Line) IC₅₀ (nM) | Reference |

| Compound 27a | < 4.1 | 2.0 | - | 25.3 (KG1) | [8] |

| Compound 9u | 3.3 | - | - | 468.2 (HCT116) | [11] |

| Compound 7r | 2.9 | - | - | 40.5 (HCT116) | [12] |

| Compound 5 | 0.33 | - | - | - | [13] |

| AZD4547 | 12.17 | - | - | - | [13] |

Experimental Protocols

Protocol 1: Reduction of this compound

This protocol describes the reduction of the nitro group to a primary amine, a crucial step for subsequent functionalization.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.).

-

Add ethanol and water (e.g., 4:1 v/v) to the flask.

-

Add iron powder (5.0 eq.) and ammonium chloride (2.0 eq.) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous residue with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-6-chloro-1H-indazole. The crude product can be purified by column chromatography if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Amino-6-chloro-1H-indazole

This general protocol outlines the palladium-catalyzed C-C bond formation at the C-6 position.

Materials:

-

4-Amino-6-chloro-1H-indazole (or a protected version)

-

Aryl or heteroaryl boronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Ethyl acetate

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine 4-amino-6-chloro-1H-indazole (1.0 eq.), the corresponding boronic acid (1.2 eq.), the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture to the vessel.

-

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted indazole derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for determining the IC₅₀ value of a synthesized compound against a target kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed using a luminescent kinase assay kit (e.g., ADP-Glo™).

Procedure:

-

Prepare a series of dilutions of the test compound in a suitable buffer (e.g., DMSO).

-

In a multi-well plate, add the kinase enzyme, the specific peptide substrate, and ATP in a reaction buffer.

-

Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Stop the reaction and measure the kinase activity. For ADP-Glo™, this involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathway Diagrams

PLK4 Signaling Pathway

Caption: PLK4 signaling in centriole duplication and its inhibition.

FGFR Signaling Pathway

Caption: Overview of FGFR signaling pathways targeted by inhibitors.

References

- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. chemrxiv.org [chemrxiv.org]

The Versatile Scaffold: Applications of 6-Chloro-4-nitro-1H-indazole in Medicinal Chemistry

For Immediate Release

[City, State] – [Date] – The heterocyclic compound 6-Chloro-4-nitro-1H-indazole is emerging as a privileged scaffold in medicinal chemistry, providing a versatile foundation for the development of novel therapeutic agents. Researchers and drug development professionals are increasingly utilizing this molecule to synthesize derivatives with a broad spectrum of pharmacological activities, including anticancer, antileishmanial, antimicrobial, and anti-inflammatory properties. This application note provides a detailed overview of its utility, complete with experimental protocols and quantitative data to guide further research and development.